Thiotepa

Description

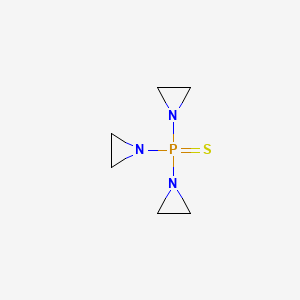

Tris(aziridinyl)phosphine sulfide is an odorless white crystalline solid. (NTP, 1992)

This compound is a member of aziridines.

N,N'N'-triethylenethiophosphoramide (this compound) is a cancer chemotherapeutic member of the alkylating agent group, now in use for over 50 years. It is a stable derivative of N,N',N''- triethylenephosphoramide (TEPA). It is mostly used to treat breast cancer, ovarian cancer and bladder cancer. It is also used as conditioning for Bone marrow transplantation. Its main toxicity is myelosuppression.

This compound is an Alkylating Drug. The mechanism of action of this compound is as an Alkylating Activity.

This compound is an intravenously or locally applied alkylating agent which is currently used in the therapy of breast, ovarian and bladder cancer. This compound therapy has been associated with low rates of serum enzyme elevations during therapy and rare instances of acute, clinically apparent injury.

This compound is a polyfunctional, organophosphorus alkylating agent and a stable derivative of N,N',N''-triethylenephosphoramide (TEPA), with antineoplastic activity. Upon administration, this compound is converted into highly reactive ethylenimine groups, which covalently bind to nucleophilic groups in DNA and demonstrate a preference for the N7 position of guanine bases. This induces crosslinking of alkylated guanine bases in double-stranded DNA, interferes with both DNA replication and cell division, and results in both the induction of apoptosis and the inhibition of cell growth.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1959 and has 5 approved and 43 investigational indications. This drug has a black box warning from the FDA.

A very toxic alkylating antineoplastic agent also used as an insect sterilant. It causes skin, gastrointestinal, CNS, and bone marrow damage. According to the Fourth Annual Report on Carcinogens (NTP 85-002, 1985), this compound may reasonably be anticipated to be a carcinogen (Merck Index, 11th ed).

Propriétés

IUPAC Name |

tris(aziridin-1-yl)-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N3PS/c11-10(7-1-2-7,8-3-4-8)9-5-6-9/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOCVUCIESVLUNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN1P(=S)(N2CC2)N3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N3PS | |

| Record name | TRIS(AZIRIDINYL)PHOSPHINE SULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19840 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021339 | |

| Record name | Thiotepa | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tris(aziridinyl)phosphine sulfide is an odorless white crystalline solid. (NTP, 1992), White odorless solid; [CAMEO], Solid | |

| Record name | TRIS(AZIRIDINYL)PHOSPHINE SULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19840 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiotepa | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18226 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Thiotepa | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015576 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

Decomposes at 282 °F (NTP, 1992), 272 °F (decomposes) | |

| Record name | TRIS(AZIRIDINYL)PHOSPHINE SULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19840 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiotepa | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3258 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

>28.4 [ug/mL] (The mean of the results at pH 7.4), 19 g/100 mL at 77 °F (NTP, 1992), In water, 19 g/100 mL at 25 °C, Freely soluble in alcohol, ether, chloroform; soluble in benzene | |

| Record name | SID57260086 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | TRIS(AZIRIDINYL)PHOSPHINE SULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19840 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiotepa | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04572 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Thiotepa | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3258 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00845 [mmHg] | |

| Record name | Thiotepa | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18226 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Crystals from pentane or ether, Fine, white, crystalline flakes | |

CAS No. |

52-24-4 | |

| Record name | TRIS(AZIRIDINYL)PHOSPHINE SULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19840 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiotepa | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiotepa [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiotepa | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04572 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | thiotepa | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758455 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | thiotepa | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6396 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiotepa | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiotepa | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.124 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOTEPA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/905Z5W3GKH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Thiotepa | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3258 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Thiotepa | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015576 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

124.7 °F (NTP, 1992), 51.5 °C | |

| Record name | TRIS(AZIRIDINYL)PHOSPHINE SULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19840 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiotepa | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04572 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Thiotepa | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3258 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Thiotepa: A Comprehensive Technical Guide to its Chemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiotepa (N,N',N''-triethylenethiophosphoramide) is a polyfunctional organophosphorus compound with significant applications in oncology.[1][2] First synthesized in the mid-20th century, it functions as an alkylating agent, exerting its cytotoxic effects by disrupting DNA structure and function.[3][4] This technical guide provides an in-depth overview of the chemical properties and synthesis of this compound, tailored for professionals in research and drug development.

Chemical Properties

This compound is a white, crystalline solid.[5] Its fundamental chemical and physical properties are summarized in the table below, providing a quantitative basis for its handling, formulation, and analysis.

Physicochemical Data

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₂N₃PS | [1][6] |

| Molecular Weight | 189.22 g/mol | [1][6] |

| Melting Point | 51.5 - 57 °C | [1][7] |

| Boiling Point | 270.2 ± 23.0 °C at 760 mmHg | [7] |

| Density | 1.5 ± 0.1 g/cm³ | [7] |

| Appearance | White, crystalline solid or fine white crystalline flakes | [5] |

| CAS Number | 52-24-4 | [1] |

Solubility Profile

This compound exhibits solubility in a range of solvents, a critical consideration for its formulation and administration.

| Solvent | Solubility | Reference(s) |

| Water | 190 mg/mL (1:8) at 25°C | [1][5] |

| Ethanol | Freely soluble | [1][5] |

| Diethyl Ether | Freely soluble | [1][5] |

| Benzene | Soluble | [5] |

| Chloroform | Freely soluble | [1][5] |

| DMSO | Up to 100 mg/mL | [8] |

Stability and Reactivity

The stability of this compound is highly dependent on pH and temperature. It is most stable in the pH range of 7 to 11.[1][9] In acidic conditions, it undergoes degradation, reacting with chloride ions to form monochloro, dichloro, and trichloro derivatives.[1][9] Acidic conditions also lead to the formation of its more reactive metabolite, TEPA (N,N′,N″-triethylenephosphoramide).[1] this compound is unstable in acid but stable in alkaline solutions.[5][10] Aqueous solutions of 10 mg/mL are stable for five days at 2–8°C.[5] Due to its potential for polymerization, reconstituted solutions should be visually inspected for particulate matter.[11][12] The drug is also sensitive to light.[5]

Synthesis of this compound

The synthesis of this compound has been described through several routes, with the most common methods involving the reaction of an aziridine source with a thiophosphoryl halide.

Primary Synthesis Route

The most prevalent synthesis method involves the reaction of thiophosphoryl chloride (PSCl₃) with an excess of aziridine in the presence of a tertiary amine base, such as triethylamine, in an inert solvent like benzene or diethyl ether.[1][13] The triethylamine acts as a scavenger for the hydrochloric acid byproduct.

Reaction Scheme:

PSCl₃ + 3 C₂H₄NH + 3 (C₂H₅)₃N → (C₂H₄N)₃PS + 3 (C₂H₅)₃N·HCl

A detailed experimental protocol, synthesized from literature, is provided below.

Experimental Protocol: Synthesis via Thiophosphoryl Chloride

Materials:

-

Thiophosphoryl chloride (PSCl₃)

-

Aziridine (Ethylenimine)

-

Triethylamine

-

Anhydrous benzene (or diethyl ether)

-

Anhydrous potassium carbonate

-

Ethyl acetate

-

Cyclohexane

Procedure:

-

Reaction Setup: In a reaction vessel equipped with a stirrer, dropping funnel, and thermometer, a solution of aziridine and triethylamine in anhydrous benzene is cooled to below 0°C.[14]

-

Addition of Thiophosphoryl Chloride: A solution of thiophosphoryl chloride in anhydrous benzene is added dropwise to the cooled aziridine solution while maintaining the temperature below 5°C.[14]

-

Reaction: The reaction mixture is stirred for an additional 1-2 hours at a temperature between -10°C and +10°C to ensure complete conversion.[15]

-

Work-up: The precipitated triethylamine hydrochloride is removed by filtration.[14] The filtrate, containing the crude this compound, is then concentrated under reduced pressure.[14]

-

Purification: The residue is dissolved in ethyl acetate, and cyclohexane is added with stirring to induce crystallization. The mixture is cooled to between -7.5°C and -6.5°C, and the resulting crystals are filtered and dried to yield pure this compound.[14]

Alternative Synthesis Route

An alternative synthesis involves the reaction of phosphorus trichloride (PCl₃) with six molar equivalents of aziridine to form a trivalent triamide intermediate. This intermediate is then reacted with elemental sulfur (S₈) in benzene to yield this compound.[1]

Mechanism of Action and Signaling Pathway

This compound is a prodrug that is metabolically converted to its active metabolite, TEPA, primarily by cytochrome P450 enzymes CYP2B6 and CYP3A4 in the liver.[1][3] Both this compound and TEPA are potent alkylating agents.[1] The mechanism of action involves the protonation of the aziridine rings at physiological pH to form highly reactive aziridinium ions.[1] These electrophilic species then react with nucleophilic sites on DNA, with a preference for the N-7 position of guanine.[1][6]

This alkylation leads to the formation of DNA cross-links, both inter- and intra-strand, which disrupts DNA replication and transcription.[3][4] The resulting DNA damage triggers cell cycle arrest and ultimately induces apoptosis (programmed cell death), leading to the cytotoxic effect on rapidly proliferating cancer cells.[2]

Mechanism of action of this compound leading to apoptosis.

Analytical Methodologies

High-performance liquid chromatography (HPLC) is a primary analytical technique for the quantification of this compound and its metabolites in various matrices.[9][11] A typical stability-indicating reversed-phase HPLC (RP-HPLC) method utilizes a C18 column with UV detection.[11][16]

Example HPLC Method Parameters

| Parameter | Condition | Reference(s) |

| Column | C18 | [16] |

| Mobile Phase | Gradient elution with ammonium formate and formic acid in water and acetonitrile:methanol | [17] |

| Flow Rate | 0.55 mL/min | [17] |

| Detection | UV or Tandem Mass Spectrometry (MS/MS) | [9][16] |

Conclusion

This technical guide has provided a detailed overview of the chemical properties, synthesis, and mechanism of action of this compound. The tabulated data offers a quick reference for its physicochemical characteristics, while the detailed synthesis protocol and mechanism of action diagram provide a deeper understanding for researchers and drug development professionals. A thorough comprehension of these core aspects is essential for the safe and effective utilization of this compound in both research and clinical settings.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Facebook [cancer.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. This compound - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. This compound (this compound Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 7. Thio-TEPA | CAS#:52-24-4 | Chemsrc [chemsrc.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Degradation study of this compound in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. drugs.com [drugs.com]

- 11. Physicochemical Stability of Generic this compound Concentrate and Ready-to-Administer Infusion Solutions for Conditioning Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. publications.ashp.org [publications.ashp.org]

- 13. This compound | C6H12N3PS | CID 5453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. CN108484669B - Preparation method of this compound - Google Patents [patents.google.com]

- 15. EP0324920A2 - Improved process for producing this compound - Google Patents [patents.google.com]

- 16. Measurement of this compound and Its Metabolite TEPA in Plasma and Cerebrospinal Fluid by Turbulent Flow Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Developing a Fast Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for High-Throughput Surface Contamination Monitoring of 26 Antineoplastic Drugs | MDPI [mdpi.com]

Thiotepa: A Trifunctional Alkylating Agent in Focus

An In-depth Technical Guide for Researchers and Drug Development Professionals

Thiotepa (N,N',N''-triethylenethiophosphoramide) is a potent, trifunctional alkylating agent with a long history in cancer chemotherapy.[1] Its broad-spectrum antitumor activity has been leveraged in the treatment of various malignancies, including breast, ovarian, and bladder cancers, as well as in conditioning regimens for hematopoietic stem cell transplantation (HSCT).[1][2] This guide provides a comprehensive overview of this compound's core mechanism of action, quantitative pharmacological data, and detailed experimental protocols relevant to its study and application.

Core Mechanism of Action: DNA Alkylation and Cross-linking

This compound exerts its cytotoxic effects primarily through the alkylation of DNA, a process that disrupts DNA replication and transcription, ultimately leading to apoptosis (programmed cell death).[1][3] As a polyfunctional agent, this compound possesses three reactive aziridine rings, enabling it to form multiple covalent bonds with cellular macromolecules.[4]

The activation of this compound begins with its metabolic conversion. It is a prodrug that is metabolized in the liver by cytochrome P450 enzymes, primarily CYP2B6 and CYP3A4, to its active metabolite, TEPA (triethylenephosphoramide).[3][4] Both this compound and TEPA contribute to the overall pharmacological activity. The aziridine rings of these compounds are protonated to form highly reactive aziridinium ions. These electrophilic intermediates then react with nucleophilic sites on DNA, with the N7 position of guanine being the principal target.[4][5]

This alkylation can result in several forms of DNA damage:

-

Monoalkylation: A single aziridine ring reacts with a guanine base.[4]

-

Intrastrand Cross-linking: Two aziridine rings from the same this compound molecule bind to two different guanine bases on the same DNA strand.[6]

-

Interstrand Cross-linking: Two aziridine rings from the same this compound molecule bind to guanine bases on opposite DNA strands. This is a particularly cytotoxic lesion as it prevents the separation of the DNA strands, which is essential for replication and transcription.[3][6]

The trifunctional nature of this compound allows a single molecule to induce extensive DNA cross-linking, making it highly effective against rapidly dividing cancer cells.[1] The resulting DNA damage triggers cell cycle arrest and activates apoptotic pathways.[3]

Signaling Pathways and Cellular Response

The DNA damage induced by this compound activates a cascade of cellular signaling pathways. The cell's DNA damage response (DDR) machinery recognizes the DNA adducts and cross-links, leading to the activation of proteins such as ATM and ATR. These kinases, in turn, phosphorylate a host of downstream targets, including p53 and CHK1/CHK2, which orchestrate cell cycle arrest, typically at the G2/M phase, to allow time for DNA repair.

If the DNA damage is too extensive to be repaired, the apoptotic machinery is engaged. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The accumulation of DNA damage can lead to the activation of pro-apoptotic proteins like Bax and Bak, resulting in the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioners of apoptosis.

dot

Caption: Signaling pathway of this compound-induced cytotoxicity.

Quantitative Pharmacological Data

The pharmacokinetic profile of this compound is characterized by rapid distribution and metabolism. The following tables summarize key quantitative data from various studies.

Table 1: Pharmacokinetic Parameters of this compound and TEPA

| Parameter | This compound | TEPA (Active Metabolite) | Reference(s) |

| Terminal Half-life | 1.5 - 4.1 hours | 3 - 24 hours | [4][7] |

| Clearance | 11.4 - 23.2 L/h/m² | - | [4][7] |

| Volume of Distribution | 1.0 - 1.9 L/kg | - | [8] |

| Plasma Protein Binding | 10% - 29% | - | [7][8] |

| Urinary Excretion (Unchanged) | < 2% | ~11% | [8] |

Table 2: Clinical Efficacy Data from Select Studies

| Indication | Regimen | Number of Patients | Key Outcomes | Reference(s) |

| Relapsed/Refractory Primary CNS Lymphoma | TIER (this compound, Ifosfamide, Etoposide, Rituximab) | 27 | Overall Response Rate: 52%; Median Progression-Free Survival: 3 months; Median Overall Survival: 5 months | [9][10] |

| Allogeneic Stem Cell Transplantation (Leukemia) | BU-TTP-CY (Busulfan, this compound, Cyclophosphamide) | 30 | 60-month Overall Survival: 50%; 60-month Disease-Free Survival: 50% | [11] |

| Allogeneic Stem Cell Transplantation (Hematological Malignancies) | This compound-based conditioning | 29 | 1-year Progression-Free Survival: 60%; 1-year Overall Survival: 65% | [12] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's activity. The following sections outline protocols for key in vitro and analytical experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[13]

-

Compound Treatment: Treat cells with a range of this compound concentrations for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.[13]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[13]

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[13]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control to determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).[13]

dot

Caption: Workflow for an in vitro cytotoxicity (MTT) assay.

Quantification of this compound and TEPA in Plasma (LC-MS/MS)

This method allows for the sensitive and specific quantification of this compound and its active metabolite in biological matrices.

Methodology:

-

Sample Preparation: Precipitate proteins from 100 µL of plasma using a mixture of methanol and acetonitrile.[14]

-

Chromatographic Separation: Perform separation on a C18 column (e.g., Zorbax Extend C18, 150 x 2.1 mm, 5 µm) with a gradient elution using 1 mM ammonia solution and acetonitrile at a flow rate of 0.4 mL/min.[14]

-

Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive ion mode. Use multiple reaction monitoring (MRM) for quantification.[14]

-

Validation: Validate the method over a relevant concentration range (e.g., 5-2500 ng/mL for this compound and TEPA). Use an internal standard, such as hexamethylphosphoramide.[14]

-

Data Analysis: Construct a calibration curve and determine the concentrations of this compound and TEPA in the unknown samples.

dot

Caption: Workflow for LC-MS/MS quantification of this compound.

Conclusion

This compound remains a clinically relevant alkylating agent with a well-defined mechanism of action centered on the induction of DNA damage. Its trifunctional nature allows for potent cytotoxicity, particularly in rapidly proliferating cancer cells. A thorough understanding of its pharmacology, including its metabolic activation and pharmacokinetic properties, is essential for its optimal use in clinical settings and for the development of novel therapeutic strategies. The experimental protocols outlined in this guide provide a framework for the continued investigation of this important chemotherapeutic agent.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. This compound - NCI [cancer.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Chemotherapy - Wikipedia [en.wikipedia.org]

- 7. bccancer.bc.ca [bccancer.bc.ca]

- 8. This compound (this compound Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 9. A phase 1/2 study of this compound-based immunochemotherapy in relapsed/refractory primary CNS lymphoma: the TIER trial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A phase 1/2 study of this compound-based immunochemotherapy in relapsed/refractory primary CNS lymphoma: the TIER trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The role of this compound in allogeneic stem cell transplantation in patients with leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ashpublications.org [ashpublications.org]

- 13. benchchem.com [benchchem.com]

- 14. Simultaneous quantification of cyclophosphamide, 4-hydroxycyclophosphamide, N,N',N"-triethylenethiophosphoramide (this compound) and N,N',N"-triethylenephosphoramide (tepa) in human plasma by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Thiotepa Dosage Calculation for Animal Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiotepa is a polyfunctional alkylating agent used in cancer chemotherapy. Its mechanism of action involves the formation of cross-links within and between DNA strands, leading to the inhibition of DNA replication and transcription, and ultimately resulting in cell death. Accurate dosage calculation is critical in preclinical animal studies to ensure reproducible and meaningful results that can be translated to clinical settings. This document provides detailed application notes and protocols for this compound dosage calculation and administration in common animal models.

Data Presentation

Table 1: this compound Acute Toxicity (LD50) in Animal Models

| Species | Route of Administration | LD50 (mg/kg) | Reference |

| Rat | Intravenous | ~9.5 | |

| Rat | Intra-arterial | ~8.8 | |

| Mouse | Intraperitoneal | 400 |

Table 2: Reported Teratogenic and Lethal Doses of this compound in Animal Models

| Species | Route of Administration | Effect | Dose (mg/kg) | Reference |

| Mouse | Intraperitoneal | Teratogenic | ≥ 1 | |

| Rat | Intraperitoneal | Teratogenic | ≥ 3 | |

| Rabbit | Not Specified | Fetal Lethality | 3 |

Table 3: Examples of this compound Dosages Used in Preclinical Studies

| Species | Route of Administration | Dosage Regimen | Study Type | Reference |

| Mouse | Intraperitoneal | 1.15 or 2.3 mg/kg, 3 times/week for 52 or 43 weeks | Carcinogenicity | |

| Mouse | Intraperitoneal | 4 or 8 mg/kg, 3 times/week for 4 weeks | Carcinogenicity | |

| Mouse | Intraperitoneal | 1.8 mg/kg, 3 times/week for 4 weeks | Carcinogenicity | |

| Rat | Intraperitoneal | 0.7 or 1.4 mg/kg, 3 times/week for 52 or 34 weeks | Carcinogenicity | |

| Rat | Intravenous | 1 mg/kg, once/week for 52 weeks | Carcinogenicity |

Dose Conversion Between Species

For the extrapolation of animal doses to a Human Equivalent Dose (HED), or vice versa, the Body Surface Area (BSA) normalization method is commonly used. The conversion relies on the Km factor (Body weight (kg) / BSA (m²)).

Formula for HED Calculation:

HED (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km)

Table 4: Body Surface Area (BSA) Conversion Factors

| Species | Body Weight (kg) | BSA (m²) | Km Factor |

| Human | 60 | 1.62 | 37 |

| Mouse | 0.02 | 0.007 | 3 |

| Rat | 0.15 | 0.025 | 6 |

| Rabbit | 1.8 | 0.15 | 12 |

| Dog | 10 | 0.50 | 20 |

Data adapted from FDA guidelines.

Experimental Protocols

Protocol 1: Preparation of this compound for Injection

Materials:

-

This compound powder for injection

-

Sterile Water for Injection, USP

-

0.9% Sodium Chloride Injection, USP (Normal Saline)

-

Sterile syringes and needles

-

Appropriate personal protective equipment (PPE), including gloves and a lab coat.

Procedure:

-

Reconstitution:

-

Reconstitute this compound powder with Sterile Water for Injection. For a 15 mg vial, use 1.5 mL of sterile water to obtain a concentration of 10 mg/mL.

-

Gently swirl the vial until the powder is completely dissolved. Do not shake vigorously.

-

-

Dilution:

-

The reconstituted solution is hypotonic and must be further diluted with 0.9% Sodium Chloride Injection before administration.

-

The final desired concentration for injection will depend on the specific experimental design. A common concentration for intravenous use is 1 mg/mL.

-

For example, to prepare a 1 mg/mL solution from a 10 mg/mL stock, draw 1 mL of the reconstituted this compound and add it to 9 mL of 0.9% Sodium Chloride Injection.

-

-

Vehicle Control:

-

The vehicle solution for the control group should be the same as the diluent used for this compound, typically 0.9% Sodium Chloride Injection or phosphate-buffered saline (PBS). In some studies, tricaprylin has been used as a vehicle for intraperitoneal injections.

-

Protocol 2: Administration of this compound to Rodents

A. Intraperitoneal (IP) Injection:

-

Animal Restraint: Properly restrain the mouse or rat.

-

Injection Site: The injection should be given in the lower right or left quadrant of the abdomen to avoid the cecum and urinary bladder.

-

Procedure:

-

Use a 23-25 gauge needle.

-

Tilt the animal slightly with the head down.

-

Insert the needle at a 10-20 degree angle.

-

Aspirate to ensure no bodily fluids are drawn into the syringe, which would indicate entry into an organ or blood vessel.

-

Inject the solution slowly.

-

The maximum recommended injection volume for a mouse is 0.5 mL and for a rat is 2-5 mL, depending on its weight.

-

B. Intravenous (IV) Injection (Tail Vein):

-

Animal Warming: Warm the animal under a heat lamp to dilate the tail veins.

-

Animal Restraint: Place the animal in a suitable restraint device.

-

Procedure:

-

Use a 27-30 gauge needle.

-

Swab the tail with 70% ethanol.

-

Insert the needle into one of the lateral tail veins, parallel to the vein.

-

Successful entry is often indicated by a flash of blood in the needle hub.

-

Inject the solution slowly.

-

If swelling occurs at the injection site, the needle is not in the vein; withdraw and try again at a more proximal site.

-

The maximum recommended injection volume for a mouse is 0.2 mL and for a rat is 0.5 mL.

-

Protocol 3: Toxicity Monitoring

1. Clinical Observations:

-

Observe animals daily for clinical signs of toxicity, including:

-

Changes in body weight (measure at least twice weekly)

-

Changes in food and water consumption

-

Changes in appearance (e.g., ruffled fur, hunched posture)

-

Changes in behavior (e.g., lethargy, aggression)

-

Signs of bleeding or infection.

-

-

The primary dose-limiting toxicity of this compound is myelosuppression.

2. Hematological Monitoring:

-

Collect blood samples (e.g., via saphenous or submandibular vein) at predetermined time points to monitor for bone marrow depression.

-

Key parameters to measure include:

-

White blood cell (WBC) count

-

Platelet count

-

Red blood cell (RBC) count

-

-

A significant drop in WBC or platelet counts indicates myelosuppression. Therapy should be adjusted or discontinued if counts fall below a predetermined threshold.

Mandatory Visualizations

Caption: Mechanism of action of this compound.

Caption: General experimental workflow for this compound studies in animal models.

Application Notes and Protocols for Intravenous Thiotepa Administration in Clinical Trials

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the intravenous (IV) administration of thiotepa in a clinical trial setting. This document includes detailed protocols for preparation and administration, a summary of clinical data, and visualizations of the drug's mechanism of action and experimental workflows.

Introduction

This compound is a polyfunctional alkylating agent used in the treatment of various neoplastic diseases, including breast, ovarian, and bladder cancers.[1][2][3] It is often employed in high-dose chemotherapy regimens followed by hematopoietic stem cell transplantation (HSCT).[4] this compound is a prodrug that is metabolized in the liver to its active form, triethylenephosphoramide (TEPA), which exerts its cytotoxic effects by cross-linking DNA strands, thereby inhibiting DNA replication and transcription and ultimately leading to cell death.[5]

Mechanism of Action

This compound's primary mechanism of action is the alkylation of DNA.[5] After administration, this compound is metabolized by cytochrome P450 enzymes (primarily CYP2B6 and CYP3A4) into its active metabolite, TEPA.[5] Both this compound and TEPA contain reactive aziridine groups that can form covalent bonds with nucleophilic sites on DNA, particularly the N7 position of guanine.[1][5] This results in the formation of intrastrand and interstrand DNA cross-links, which disrupt DNA replication and transcription, trigger cell cycle arrest, and ultimately induce apoptosis (programmed cell death).[5][6]

Signaling Pathway for this compound-Induced Cell Death

Experimental Protocols

This compound Reconstitution and Dilution Protocol

Materials:

-

This compound for Injection, USP (lyophilized powder)

-

Sterile Water for Injection, USP

-

0.9% Sodium Chloride Injection, USP

-

Sterile syringes and needles

-

Appropriate personal protective equipment (PPE), including gloves and a gown

Procedure:

-

Reconstitution: Aseptically reconstitute the this compound vial with Sterile Water for Injection. The resulting solution is hypotonic and requires further dilution.

-

Dilution: Withdraw the appropriate volume of the reconstituted this compound solution and further dilute it with 0.9% Sodium Chloride Injection, USP, to a final concentration suitable for intravenous infusion.

-

Stability: Reconstituted solutions should be stored in a refrigerator and used within 8 hours. Solutions further diluted with Sodium Chloride Injection should be used immediately.

Intravenous Administration Protocol

Procedure:

-

Patient Preparation: Ensure the patient has adequate venous access. Pre-medications to prevent nausea and vomiting may be administered as per the clinical trial protocol.

-

Infusion: Administer the diluted this compound solution intravenously over the time specified in the clinical trial protocol. Infusion times can range from a rapid IV push to infusions lasting several hours, depending on the dosing regimen.

-

Monitoring: Monitor the patient for any signs of infusion-related reactions, such as allergic reactions or local irritation at the injection site. Vital signs should be monitored periodically during and after the infusion.

-

Post-Infusion Care: Following the infusion, flush the intravenous line with 0.9% Sodium Chloride Injection, USP, to ensure the complete dose has been administered.

Experimental Workflow for a Phase I Clinical Trial

Clinical Data

The following tables summarize quantitative data from various clinical trials involving the intravenous administration of this compound.

Table 1: Pharmacokinetic Parameters of Intravenous this compound

| Parameter | Value | Reference |

| This compound | ||

| Half-life | 1.3 - 2.1 hours | [7] |

| Volume of Distribution | ~50 L | [7] |

| Clearance | Declines with increasing dose | [7] |

| CSF:Plasma Ratio | 0.92 | [7] |

| TEPA (Active Metabolite) | ||

| Half-life | 3 - 21 hours | [1] |

Table 2: Efficacy of this compound-Based Regimens in Malignant Lymphoma

| Study Phase | Patient Population | Regimen | Overall Response Rate (ORR) | Complete Response (CR) | Reference |

| Phase I/II | Relapsed/Refractory Primary CNS Lymphoma | TIER (this compound, Ifosfamide, Etoposide, Rituximab) | 52% | - | [8][9] |

| Phase I/II | High-Risk Malignant Lymphoma | High-dose this compound, Busulfan, Cyclophosphamide | 78% | 52% | [10] |

Table 3: Hematological Toxicity in High-Dose this compound Regimens

| Toxicity Grade | Neutropenia | Thrombocytopenia | Anemia | Reference |

| Grade 3-4 | 56% | 39% | - | [8][9] |

| Myelosuppression | Dose-limiting toxicity | Reversible | - | [11] |

Table 4: Common Non-Hematological Toxicities

| Toxicity | Grade | Incidence | Reference |

| Mucositis/Stomatitis | Grade 3-4 | Dose-limiting | [12] |

| Hepatotoxicity | Grade 3-4 | Dose-limiting | [12] |

| Nausea and Vomiting | - | Common | [7] |

| Skin Rashes | - | Common | [7] |

| Diarrhea | - | Common | [7] |

Safety and Monitoring

The primary dose-limiting toxicity of this compound is myelosuppression, characterized by neutropenia and thrombocytopenia.[11] Regular monitoring of complete blood counts is crucial throughout the treatment and recovery periods. Non-hematological toxicities, including mucositis, hepatotoxicity, and skin reactions, are also common, particularly with high-dose regimens.[7][12] Patients should be closely monitored for signs and symptoms of these adverse events.

Conclusion

The intravenous administration of this compound is a critical component of various chemotherapy regimens, particularly in the high-dose setting for hematological malignancies and solid tumors. Careful adherence to preparation and administration protocols, along with vigilant patient monitoring, is essential to manage its toxicity profile and optimize therapeutic outcomes. Further clinical research is ongoing to refine dosing strategies and combination therapies involving this compound.

References

- 1. This compound - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound (this compound Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 4. sterimaxinc.com [sterimaxinc.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. A phase 1/2 study of this compound-based immunochemotherapy in relapsed/refractory primary CNS lymphoma: the TIER trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A phase 1/2 study of this compound-based immunochemotherapy in relapsed/refractory primary CNS lymphoma: the TIER trial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A phase I-II study of high-dose this compound, busulfan and cyclophosphamide as a preparative regimen for autologous transplantation for malignant lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A phase I-II study of high-dose this compound, busulfan and cyclophosphamide as a preparative regimen for allogeneic marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Thiotepa Side Effects in Murine Models

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thiotepa in murine models.

Frequently Asked Questions (FAQs)

Q1: What is the primary dose-limiting toxicity of this compound in murine models?

A1: The primary dose-limiting toxicity of this compound is myelosuppression, which is characterized by granulocytopenia (a reduction in granulocytes) and thrombocytopenia (a reduction in platelets).[1] Severe myelosuppression has also been observed after intravesical instillations of this compound.[1]

Q2: What are the known neurotoxic effects of this compound in mice?

A2: this compound can lead to long-term impairment of hippocampal cell proliferation and memory deficits.[2][3] Studies have shown that this compound treatment can result in significant memory deficits in tasks such as the object recognition test and the object placement test.[2][3] It has also been observed to decrease dendritic arborization and length in the hippocampus.[4] Interestingly, this compound has not been found to induce depression-related behaviors in mice.[2][3][5]

Q3: What are the reproductive and prenatal toxicities associated with this compound in mice?

A3: this compound has demonstrated both dose-related and time-related toxic effects on reproduction and prenatal development in mice.[1] It can cause prenatal mortality and suppress fetal growth.[1] The lowest single teratogenic dose has been shown to be 1.0 mg/kg bw, with a 10 mg/kg bw dose causing malformations in 100% of fetuses.[1] this compound is also known to induce sperm abnormalities and heritable translocations in male mice.[1] Furthermore, it can destroy testicular germinal epithelium through both cytotoxic effects and the induction of apoptosis.[6]

Q4: Is this compound carcinogenic in mice?

A4: Yes, this compound has been shown to be carcinogenic in mice.[7] Intraperitoneal administration has been found to increase the incidence of lung tumors and lymphoproliferative malignancies in both male and female mice.[1][7]

Troubleshooting Guides

Issue 1: Unexpectedly High Mortality in a this compound-Treated Murine Cohort

Possible Cause: The dosage of this compound may be too high, leading to acute toxicity. The LD50 (the dose lethal to 50% of the animals) can vary based on the administration route and mouse strain.

Troubleshooting Steps:

-

Verify Dosage and Administration: Double-check the calculated dose and the route of administration. The LD50 in mice has been reported as 400 mg/kg bw 24 hours after an intraperitoneal injection.[1]

-

Review Mouse Strain and Health Status: Consider the strain, age, and overall health of the mice. These factors can influence their susceptibility to this compound's toxic effects.

-

Staggered Dosing Study: If high mortality persists, consider performing a pilot study with a small number of animals to determine the maximum tolerated dose (MTD) for your specific experimental conditions.

-

Monitor for Clinical Signs: Closely observe the animals for signs of distress, such as lethargy, weight loss, and ruffled fur, which may precede mortality.

Issue 2: Mice Exhibit Seizures or other Neurological Symptoms Post-Thiotepa Administration

Possible Cause: this compound and its metabolites can cross the blood-brain barrier, potentially leading to neurotoxicity.[4]

Troubleshooting Steps:

-

Dose Reduction: Neurological side effects may be dose-dependent. Consider reducing the this compound dosage.

-

Monitor Plasma and CSF Levels: If possible, measure the concentration of this compound and its active metabolite, TEPA, in the plasma and cerebrospinal fluid (CSF) to assess for overexposure.[4]

-

Behavioral Assessments: Conduct standardized behavioral tests to systematically evaluate neurological function and identify subtle deficits.

-

Histopathological Analysis: At the end of the study, perform a histopathological examination of the brain, particularly the hippocampus, to look for cellular damage or changes in neurogenesis.[2][4]

Issue 3: Significant Reduction in White Blood Cell and Platelet Counts

Possible Cause: Myelosuppression is a well-documented side effect of this compound.[1]

Troubleshooting Steps:

-

Regular Blood Monitoring: Perform complete blood counts (CBCs) at regular intervals to monitor the extent of myelosuppression.

-

Dose and Schedule Adjustment: If myelosuppression is severe, consider reducing the dose or increasing the interval between doses to allow for bone marrow recovery.

-

Supportive Care: Provide supportive care as needed, which may include housing animals in a sterile environment to prevent opportunistic infections during periods of severe neutropenia.

-

Hematopoietic Growth Factors: In some experimental contexts, the use of hematopoietic growth factors could be considered to mitigate myelosuppression, although this would be an additional experimental variable.

Quantitative Data Summary

Table 1: Lethal and Teratogenic Doses of this compound in Mice

| Parameter | Dose | Route of Administration | Species/Strain | Reference |

| LD50 | 400 mg/kg bw | Intraperitoneal | Mice | [1] |

| Lowest Teratogenic Dose | 1.0 mg/kg bw | Intraperitoneal | Mice | [1] |

| 100% Malformed Fetuses | 10.0 mg/kg bw | Intraperitoneal | Mice | [1] |

Table 2: Doses Used in Murine Neurotoxicity and Reproductive Toxicity Studies

| Effect Studied | Dose Regimen | Route of Administration | Mouse Strain | Key Findings | Reference |

| Neurotoxicity | 10 mg/kg/day for 3 days | Intraperitoneal | C57BL/6J | Significant reduction in hippocampal cell proliferation; memory deficits. | [2][3] |

| Reproductive Toxicity | 2.5 mg/kg | Intraperitoneal | 101/H and CBA | Decreased number of prospermatogonia in male fetuses. | [8] |

| Spermatogenesis Effects | 0-5 mg/kg/day for 5 days | Intraperitoneal | Mice | Dose-dependent damage to testicular cell types. | [9] |

Experimental Protocols

Protocol 1: Assessment of Long-Term Neurotoxicity of this compound

-

Animal Model: Male C57BL/6J mice, 8-9 weeks of age.[2]

-

Drug Administration: this compound is dissolved in saline and administered via intraperitoneal (i.p.) injection at a dose of 10 mg/kg/day for 3 consecutive days.[2][3] Control animals receive saline injections.

-

Assessment of Cell Proliferation:

-

At various time points (e.g., immediately, 1, 4, 8, 12 weeks post-treatment), mice are injected with 5-bromo-2'-deoxyuridine (BrdU) at 50 mg/kg, i.p.[2]

-

30 minutes after BrdU injection, animals are euthanized and perfused with heparinized saline followed by 4% paraformaldehyde.[2]

-

Brains are collected, post-fixed, and sectioned. Immunohistochemistry is then performed using an anti-BrdU antibody to label newly proliferated cells in the dentate gyrus of the hippocampus.[2]

-

-

Behavioral Testing (Object Recognition Test):

-

At selected time points post-Thiotepa treatment, mice are habituated to an empty testing arena.

-

During the training phase, two identical objects are placed in the arena, and the mouse is allowed to explore for a set period.

-

After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object.

-

The time spent exploring the novel versus the familiar object is recorded to assess recognition memory. A significant decrease in preference for the novel object in the this compound-treated group indicates a memory deficit.[2]

-

Protocol 2: Evaluation of this compound's Effects on Spermatogenesis

-

Animal Model: Male mice (strain specified in the study).

-

Drug Administration: this compound is administered intraperitoneally daily for 5 days at varying dosages (e.g., 0, 1, 2.5, 5 mg/kg).[9]

-

Sample Collection: At different time points after the last exposure (e.g., 7, 28, and 67 days), animals are euthanized. Testes and epididymides are collected.[9]

-

Flow Cytometry Analysis:

-

Sperm Morphology Assessment:

-

Sperm is collected from the epididymis.

-

Sperm smears are prepared on microscope slides and stained.

-

The percentage of sperm with abnormal head morphology is determined by light microscopy.[9]

-

Visualizations

Caption: Simplified signaling pathway of this compound's cytotoxic action.

References

- 1. This compound - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. The chemotherapy agent, this compound, yields long-term impairment of hippocampal cell proliferation and memory deficits but not depression-related behaviors in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The chemotherapy agent, this compound, yields long-term impairment of hippocampal cell proliferation and memory deficits but not depression-related behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of this compound chemotherapy on cognition and motor coordination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemotherapy drug this compound exacerbates stress-induced anhedonia and corticosteroid responses but not impairment of hippocampal cell proliferation in adult mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scialert.net [scialert.net]

- 7. This compound - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. [The gametotoxic effect of antenatal exposure to this compound in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Toxicity of this compound on mouse spermatogenesis as determined by dual-parameter flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Thiotepa Stability and Degradation

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of pH on the stability and degradation of Thiotepa.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for this compound stability?

A1: this compound is most stable in aqueous solutions within a pH range of 7 to 11.[1][2] Degradation of the compound increases as the pH becomes more acidic.[2][3]

Q2: How does acidic pH affect this compound?

A2: In acidic conditions (pH below 7), the degradation of this compound is accelerated.[2][3][4] The primary degradation pathway in acidic media involves the opening of the aziridine rings.[2] If chloride ions are present, this leads to the formation of chloro-adducts.[1][2]

Q3: What are the degradation products of this compound at different pH values?

A3: The degradation products of this compound are dependent on the pH and the composition of the solution.

-

Acidic pH (in the presence of chloride ions): Mono-, di-, and trichloro-adducts are formed.[1][2]

-

Acidic pH (in the absence of chloride ions): Mono-, di-, and trihydroxy-adducts are the primary degradation products.[2][5]

-

Neutral to Alkaline pH (7-11): In this range, this compound is most stable, and degradation is minimal.[1][2] Only the mono-chloro adduct of this compound could be found in the pH range 7-11.[1]

-

Alkaline pH (above 11): No detectable degradation products were formed at pH ≥11.[1]

Q4: What is the influence of temperature on this compound stability?

A4: Temperature is a critical factor in this compound stability. Increased temperatures lead to a higher rate of degradation.[2][3] For optimal stability, this compound solutions should be stored at refrigerated temperatures (2-8 °C).[2][6]

Q5: What is the kinetic profile of this compound degradation?

A5: The degradation of this compound in aqueous solutions follows pseudo-first-order kinetics.[1]

Troubleshooting Guide

| Issue | Possible Cause | Troubleshooting Steps |

| Rapid loss of this compound potency in solution. | Low pH of the solution. this compound is unstable in acidic conditions.[4][7] | 1. Measure the pH of your solution. 2. Adjust the pH to the optimal range of 7-11 using appropriate buffers.[1][2] 3. If using a diluent, ensure it does not lower the pH. Glucose 5% infusion solution is a recommended diluent.[2][6] |

| High storage temperature. Elevated temperatures accelerate degradation.[2][3] | 1. Store all this compound solutions, including concentrates and diluted forms, at 2-8 °C.[2][6] 2. Minimize the time that solutions are kept at room temperature during experimental procedures. | |

| Formation of unexpected peaks in HPLC analysis. | Degradation of this compound. These peaks likely correspond to degradation products. | 1. Identify the degradation products by comparing retention times with known standards or using mass spectrometry.[1] 2. If chloro-adducts are observed, your solution likely has a low pH and contains chloride ions.[1][2] 3. If hydroxy-adducts are present, the degradation is occurring in the absence of chloride ions.[2][5] |

| Inconsistent results in stability studies. | Variability in pH or temperature. Minor fluctuations can impact degradation rates. | 1. Ensure consistent and accurate pH measurements for all samples. 2. Use a calibrated temperature-controlled environment for storage and experiments. 3. Prepare fresh solutions for each experiment to avoid variability from aged stock solutions. |

Quantitative Data on this compound Stability

The stability of this compound is influenced by pH, temperature, concentration, and the type of diluent used. The following table summarizes key stability data.

| pH Range | Temperature | Concentration | Diluent | Stability Findings | Reference |

| 6 | 37 °C | Not Specified | Plasma | Half-life of 13-34 hours | [3] |

| 6 | 37 °C | Not Specified | Urine | Half-life of 9-20 hours | [3] |

| 7-11 | Not Specified | Not Specified | Aqueous Solution | Most stable pH range | [1][2] |

| 5.5-7.5 | Not Specified | 10 mg/mL | Sterile Water | pH of reconstituted solution | [7] |

| Not Specified | 8 °C | 1 and 3 mg/mL | 0.9% NaCl | Stable for 48 hours | [8][9] |

| Not Specified | 25 °C | 1 and 3 mg/mL | 0.9% NaCl | Stable for 24 hours | [8][9] |

| Not Specified | 8 °C | 0.5 mg/mL | 0.9% NaCl | Unstable | [8][9] |

| Not Specified | 2-8 °C | 1, 2, and 3 mg/mL | Glucose 5% | Stable for at least 14 days | [6] |

| Not Specified | 25 °C | 1 mg/mL | Glucose 5% | Stable for 3 days | [6] |

| Not Specified | 25 °C | 2 mg/mL | Glucose 5% | Stable for 5 days | [6] |

| Not Specified | 25 °C | 3 mg/mL | Glucose 5% | Stable for 7 days | [6] |

Experimental Protocols

Protocol: Stability Testing of this compound Using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for assessing the stability of this compound in an aqueous solution at a specific pH.

1. Materials:

-

This compound reference standard

-

High-purity water (HPLC grade)

-

Buffers for pH adjustment (e.g., phosphate, borate)

-

Acids and bases for pH adjustment (e.g., HCl, NaOH)

-

Solvents for mobile phase (e.g., acetonitrile, methanol)

-

HPLC system with UV detector

-

pH meter

-

Analytical balance

-

Volumetric flasks and pipettes

2. Preparation of Solutions:

-

Stock Solution: Accurately weigh and dissolve this compound reference standard in high-purity water to prepare a concentrated stock solution (e.g., 1 mg/mL).

-

Test Solutions: Dilute the stock solution with the appropriate buffer to achieve the desired final concentration and pH. Prepare separate solutions for each pH value to be tested.

3. Stability Study:

-

Time Zero (T0) Analysis: Immediately after preparation, analyze each test solution by HPLC to determine the initial concentration of this compound.

-

Incubation: Store the test solutions under controlled temperature conditions (e.g., 25°C or 37°C).

-

Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each test solution for HPLC analysis.

4. HPLC Analysis:

-

Method: A stability-indicating HPLC method should be used. This typically involves a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. The method must be able to separate this compound from its degradation products.

-

Detection: Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 215 nm).

-

Quantification: Calculate the concentration of this compound in each sample by comparing the peak area to a calibration curve prepared from the reference standard.

5. Data Analysis:

-

Plot the concentration of this compound versus time for each pH value.

-

Determine the degradation rate constant (k) from the slope of the natural logarithm of the concentration versus time plot (for pseudo-first-order kinetics).

-

Calculate the half-life (t½) for this compound at each pH using the equation: t½ = 0.693 / k.

Visualizations

Caption: this compound degradation pathways under different pH conditions.

Caption: Experimental workflow for this compound stability testing.

References

- 1. Degradation study of this compound in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Physicochemical Stability of Generic this compound Concentrate and Ready-to-Administer Infusion Solutions for Conditioning Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stability of this compound and its metabolites, TEPA, monochloroTEPA and this compound-mercapturate, in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Physicochemical Stability of Generic this compound Concentrate and Ready-to-Administer Infusion Solutions for Conditioning Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. drugs.com [drugs.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Stability of this compound (lyophilized) in 0.9% sodium chloride injection - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety Operating Guide

Navigating the Safe Disposal of Thiotepa: A Procedural Guide

Thiotepa is a potent antineoplastic agent classified as a hazardous drug, demanding meticulous handling and disposal procedures to ensure the safety of laboratory personnel and the environment.[1] As a cytotoxic, carcinogenic, mutagenic, and teratogenic compound, all materials contaminated with this compound must be treated as hazardous waste in accordance with local, state, and federal regulations.[1][2] Adherence to these protocols is critical to mitigate risks of exposure and ensure regulatory compliance.

The cornerstone of proper this compound waste management lies in the correct segregation of waste at the point of generation.[3] Waste is broadly categorized into two streams: trace chemotherapy waste and bulk chemotherapy waste, each requiring specific containment and disposal methods.[4][5]

Step-by-Step Disposal Protocol

1. Immediate Segregation of Waste: The initial and most critical step is to correctly categorize the waste. The distinction is based on the amount of residual drug present.[3]

-

Trace Chemotherapy Waste: This category includes items that are "RCRA empty," meaning they contain less than 3% of the original drug's weight.[4][5] Examples include:

-

Bulk Chemotherapy Waste: This is defined as waste containing more than 3% of the residual drug.[5] It is classified as RCRA hazardous waste.[3] This category includes:

2. Proper Containment: Use designated, color-coded containers for each waste stream to prevent cross-contamination and ensure proper handling.

-

For Trace Waste:

-

For Bulk Waste:

3. Spill Management: Accidental spills must be managed immediately by trained personnel using a cytotoxic spill kit.[1]

-

Minor Spills: Clean up immediately using the spill kit while wearing appropriate PPE.[1] All cleanup materials must be disposed of as bulk chemotherapy waste in the black container.[1][5]

-

Major Spills: Evacuate the area and alert emergency responders.[1]

4. Final Disposal: The final disposal route is determined by the waste category.

-

Trace Waste: Transported by a regulated medical waste handler to be incinerated.[4][6]

-

Bulk Waste: Must be transported by a licensed hazardous waste carrier for specialized treatment and incineration in accordance with RCRA regulations.[4][5]

Important Safety Precaution: Under the EPA's regulations, the intentional sewering (disposal down a drain or toilet) of hazardous waste pharmaceuticals like this compound is strictly prohibited to protect public waterways.[7][8]

Quantitative Data for Handling and Disposal

| Parameter | Value / Specification | Citation |

| Waste Classification Threshold | ||

| Trace Contamination | < 3% of residual drug by weight of the container's total capacity | [4][5] |

| Bulk Contamination | > 3% of residual drug by weight of the container's total capacity | [4][5] |

| Solution Stability | ||

| After Reconstitution (10 mg/mL) | Stable for 8 hours at 2°C to 8°C | [2] |

| After Dilution (0.5 to 1 mg/mL) | Stable for 24 hours at 2°C to 8°C and for 4 hours at 25°C | [2][9] |

| Deactivation Method | Treatment with aqueous acidic solutions (pH < 1.5) can deactivate this compound |

This compound Disposal Workflow

References

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|